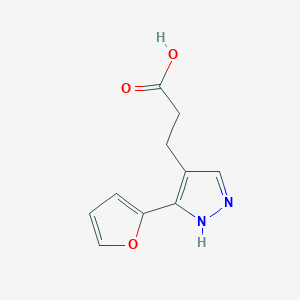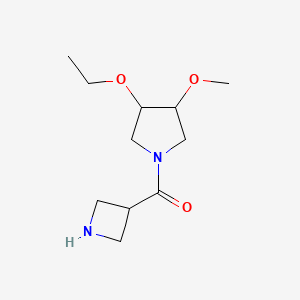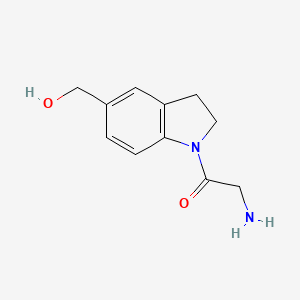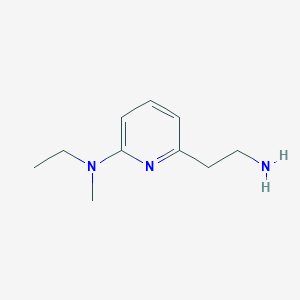
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanoic acid
Overview
Description
The compound “3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanoic acid” contains a furan ring, a pyrazole ring, and a propanoic acid group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Propanoic acid is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the propanoic acid group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and pyrazole rings, both of which are aromatic and thus relatively stable. The propanoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of the functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .Scientific Research Applications
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanoic acid has a wide range of potential applications in scientific research. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential to act as an antioxidant, as well as its ability to inhibit the activity of certain enzymes.
Mechanism of Action
The exact mechanism of action of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanoic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. Additionally, this compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are compounds involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. Additionally, it has been shown to reduce the levels of certain pro-inflammatory compounds, such as prostaglandins and leukotrienes. Furthermore, this compound has been shown to have antioxidant and cytotoxic effects, as well as the ability to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanoic acid has several advantages for use in lab experiments. It is a synthetic compound that is relatively easy to synthesize, and it has a wide range of potential applications in scientific research. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound, and there is still much to be learned about its potential applications and effects. Additionally, this compound is a relatively expensive compound, making it impractical for some experiments.
Future Directions
Given the potential applications of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanoic acid, there are numerous directions for future research. For example, further research is needed to better understand the mechanism of action of this compound, as well as its potential applications in medical research. Additionally, further research is needed to determine the long-term effects of this compound on the body, as well as its potential side effects. Furthermore, further research is needed to explore the potential applications of this compound in other areas, such as agriculture and food science. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Safety and Hazards
properties
IUPAC Name |
3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)4-3-7-6-11-12-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOOFPOYXMQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1491980.png)

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491982.png)
![(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491983.png)
![6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491984.png)
![2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1491985.png)


![(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1491995.png)